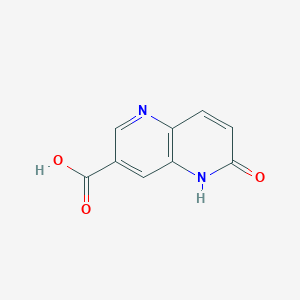
6-Hydroxy-1,5-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been covered in various studies . One of the common strategies involves the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N2O3/c12-8-2-1-6-7 (11-8)3-5 (4-10-6)9 (13)14/h1-4H, (H,11,12) (H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been explored in various studies . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified .Physical and Chemical Properties Analysis
This compound is a solid compound . It is typically stored in a dry room at normal temperature . The compound has a molecular weight of 190.16 .Aplicaciones Científicas De Investigación
Antibacterial Agents
Pyridonecarboxylic acids, which include derivatives similar to 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid, have been extensively studied for their antibacterial properties. For instance, derivatives have shown significant antibacterial activity, making them candidates for further biological study and potentially leading to new treatments for bacterial infections (Egawa et al., 1984).
Crystal Engineering and Material Science
The compound has been involved in the synthesis and analysis of co-crystals, particularly with caffeine, showcasing its utility in crystal engineering. These co-crystals exhibit unique properties, such as hydrogen-bonded carboxylic acid dimers, which are of interest in the development of advanced materials (Bučar et al., 2007).
Synthetic Chemistry and Drug Development
Research has also focused on the synthesis and spectroscopic properties of novel polyfunctionally substituted naphthyridines, which are derived from 3,4-pyridinedicarboxylic acid derivatives. These compounds have potential pharmacological activity and represent a significant interest in synthetic and medicinal chemistry for drug development (Perillo et al., 2009).
Bioimaging and Sensing
Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives have been synthesized and demonstrate strong luminescence in aqueous solution. These complexes, due to their favorable photostability and sensitive pH response behavior, have potential applications as bioimaging agents and pH probes, offering new tools for biological and chemical sensing (Wei et al., 2016).
Anticancer Research
Certain naphthyridine derivatives have been repurposed as cytotoxic agents for cancer therapeutics. For example, 1,6-naphthyridine-7-carboxamide has shown promise as a scaffold with drug-like properties and significant cytotoxicity in a panel of cancer cell lines, highlighting its potential in anticancer drug development (Zeng et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
6-oxo-5H-1,5-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCSLKUJNBIKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)
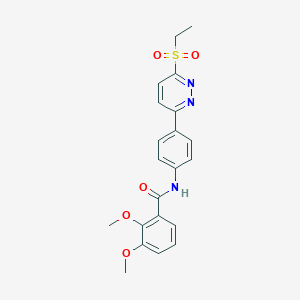
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)
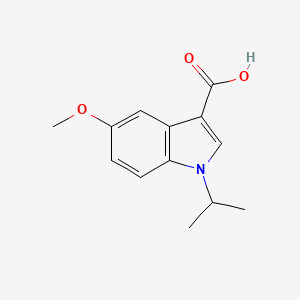
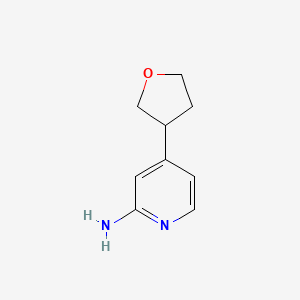
![Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate](/img/structure/B2658685.png)
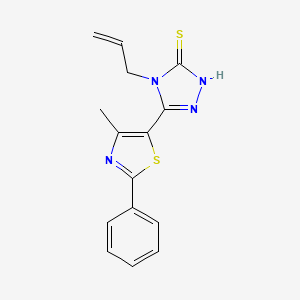
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2658691.png)
![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)
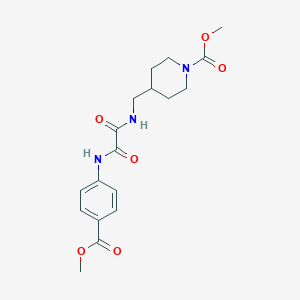
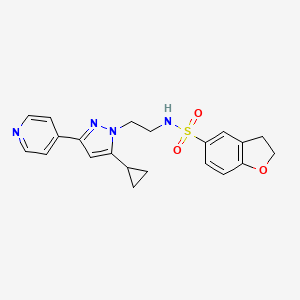
![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)

